2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

Catalog No.
S6584412
CAS No.
2221812-20-8
M.F
C10H8BrF3O3
M. Wt
313.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

CAS Number

2221812-20-8

Product Name

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

IUPAC Name

2-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

InChI

InChI=1S/C10H8BrF3O3/c11-6-2-1-3-7(17-10(12,13)14)8(6)9-15-4-5-16-9/h1-3,9H,4-5H2

InChI Key

LWWPZLRUGZVDRE-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane is a synthetic organic compound with the molecular formula C₁₀H₈BrF₃O₃ and a CAS number of 2221812-20-8. This compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of the bromo and trifluoromethoxy groups on the phenyl ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies .

Due to its functional groups. Notably, the bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound's reactivity and stability. For instance, Pd-catalyzed direct arylation reactions have been successfully performed using related bromo-substituted compounds, indicating potential pathways for synthesizing derivatives of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane .

The synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable aldehyde with ethylene glycol in acidic conditions.
  • Bromination: The introduction of the bromo group can be performed using bromine or brominating agents on the phenolic precursor.
  • Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide reagents .

The unique structure of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane makes it applicable in various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agriculture: Possible applications as an herbicide or pesticide given its structural similarities to other bioactive compounds.
  • Material Science: Utilization in developing new materials with specific electronic or optical properties .

Interaction studies involving 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds with similar dioxolane structures can undergo diverse interactions with biological macromolecules such as proteins and nucleic acids, which may influence their pharmacological profiles .

Several compounds share structural similarities with 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane. Here are a few notable examples:

Compound NameStructureUnique Features
2-Bromo-6-fluoro-3-methoxyphenyl-1,3-dioxolaneC₁₀H₈BrFO₃Contains a fluorine atom instead of trifluoromethoxy; potential differences in reactivity and biological activity .
2-Bromo-6-(1,3-dioxolan-2-yl)pyridineC₈H₈BrNO₂Incorporates a pyridine ring; may exhibit different pharmacological properties due to nitrogen heteroatom .
5-Bromo-2-(trifluoromethoxy)benzaldehydeC₉H₆BrF₃OAn aldehyde variant that could serve as an intermediate for further synthetic transformations .

These comparisons highlight the unique attributes of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane, particularly its specific combination of halogenated and ether functionalities that may enhance its reactivity and potential applications in medicinal chemistry and agriculture.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

311.96089 g/mol

Monoisotopic Mass

311.96089 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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